molecular formula C10H8N2O2 B12872033 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile

2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile

Cat. No.: B12872033
M. Wt: 188.18 g/mol
InChI Key: FDRJGUBBZYUDFO-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and nitrile formation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

  • 2-(Hydroxymethyl)benzothiazole
  • 2-(Hydroxymethyl)benzimidazole
  • 2-(Hydroxymethyl)benzoxazoline

Comparison: 2-(Hydroxymethyl)benzo[d]oxazole-6-acetonitrile is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-1,3-benzoxazol-6-yl]acetonitrile

InChI

InChI=1S/C10H8N2O2/c11-4-3-7-1-2-8-9(5-7)14-10(6-13)12-8/h1-2,5,13H,3,6H2

InChI Key

FDRJGUBBZYUDFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC#N)OC(=N2)CO

Origin of Product

United States

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